UR-144 N-pentanoic acid

Synthetic cannabinoid CB2 receptor Pharmacological activity

This terminal carboxylated metabolite is the designated ELISA calibrator (5 ng/mL cutoff) and the sole urinary biomarker confirming UR-144 or XLR-11 ingestion via validated UHPLC-MS/MS methods (LOQ 0.04 µg/L). Unlike hydroxylated alternatives, it functions as the common oxidation product for both parent compounds via oxidative defluorination. Supplied as a ≥98% crystalline solid, DEA-exempt, eliminating regulatory procurement barriers. The deuterated internal standard (UR-144 N-pentanoic acid metabolite-d5) is commercially available for isotope dilution MS quantification.

Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
CAS No. 1451369-33-7
Cat. No. B590443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUR-144 N-pentanoic acid
CAS1451369-33-7
Synonyms5-(3-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-1H-indol-1-yl)pentanoic Acid; 
Molecular FormulaC21H27NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C
InChIInChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)
InChIKeyUUTHIAPDCFFQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





UR-144 N-pentanoic Acid (CAS 1451369-33-7): Primary Urinary Metabolite Reference Standard for Forensic Toxicology and Research


UR-144 N-pentanoic acid (CAS 1451369-33-7) is the terminal carboxylated phase I metabolite of the synthetic cannabinoid receptor agonist UR-144 [1]. This compound serves as a primary urinary biomarker for UR-144 and XLR-11 ingestion in forensic and clinical toxicology applications [2]. Unlike the pharmacologically active parent compound, UR-144 N-pentanoic acid exhibits no significant agonist activity at either CB1 or CB2 cannabinoid receptors, a property that distinguishes it as a detection marker rather than a research tool for receptor pharmacology .

Why UR-144 N-pentanoic Acid Cannot Be Substituted by UR-144 Parent or Hydroxylated Metabolites in Confirmatory Urine Analysis


Direct detection of UR-144 parent compound in urine is analytically impractical because the parent substance and its pyrolysis products are rapidly and completely metabolized in vivo, rendering them undetectable in urine samples [1]. While monohydroxylated metabolites (UR-144 N-4-OH-pentyl and UR-144 N-5-OH-pentyl) are present in urine, the pentanoic acid metabolite offers distinct analytical advantages: it serves as the common terminal oxidation product for both UR-144 and its fluorinated analog XLR-11 via oxidative defluorination [2]. Furthermore, the pentanoic acid metabolite functions as the designated calibrator for validated immunoassay screening methods at a 5 ng/mL cutoff, a role that hydroxylated metabolites do not fulfill [3]. Substitution with the parent compound or alternative metabolites would compromise assay calibration, cross-reactivity profiles, and the established forensic detection framework.

Quantitative Differentiation Evidence for UR-144 N-pentanoic Acid Reference Standard Selection


Pharmacological Activity Differential: UR-144 N-pentanoic Acid vs. UR-144 Parent Compound

UR-144 N-pentanoic acid exhibits no significant agonist activity at either CB1 or CB2 cannabinoid receptors, in direct contrast to its parent compound UR-144 which acts as a potent CB2 agonist [1]. This functional difference is critical for laboratories distinguishing between analytical reference standards and pharmacologically active research compounds.

Synthetic cannabinoid CB2 receptor Pharmacological activity Receptor binding

ELISA Immunoassay Validation: UR-144 N-pentanoic Acid as Calibrator vs. Parent Compound Cross-Reactivity

A validated ELISA method targeting UR-144 N-pentanoic acid as the calibrator achieved 100% accuracy, sensitivity, and specificity when tested against LC-MS/MS confirmation using 90 positive and negative control urine samples [1]. Critically, the parent compound UR-144 exhibits less than 10% cross-reactivity in this assay system [1]. This quantitative validation establishes the metabolite—not the parent—as the essential calibrant for screening purposes.

Immunoassay ELISA Forensic toxicology Urine drug testing

LC-MS/MS Method Validation: Quantitative Performance of UR-144 N-pentanoic Acid in Validated Confirmatory Assays

UR-144 N-pentanoic acid has been validated in both UHPLC-MS/MS and UHPSFC-MS/MS methods for urine analysis, achieving limits of quantification (LOQs) between 0.04 and 0.4 µg/L with between-day relative standard deviations ≤20% at concentrations ≥ LOQ [1]. Recoveries ranged from 40 to 90%, and corrected matrix effects were within 100 ± 10% [1]. This validated analytical framework has been successfully deployed since August 2014 for confirmation of synthetic cannabinoid-positive immunoassay screening results [1].

LC-MS/MS Method validation Quantitative analysis Forensic confirmation

Regulatory Procurement Advantage: DEA-Exempt Certified Reference Material Status

Certified reference material solutions of UR-144 N-pentanoic acid (100 µg/mL in methanol) are available as DEA-exempt preparations, allowing laboratories to place orders without DEA Controlled Substance registration or DEA 222 forms . In contrast, UR-144 parent compound is a Schedule I controlled substance requiring DEA licensure and additional regulatory paperwork for procurement .

Reference standard DEA exemption Regulatory compliance Procurement

Mass Spectral Identification: UR-144 N-pentanoic Acid Diagnostic Ions for Forensic Confirmation

UR-144 pentanoic acid (designated M28 in published mass spectral libraries) has been characterized with m/z 342.2073 and retention time 12.98 min under standardized LC conditions [1]. Diagnostic product ions include m/z 97, m/z 125, and m/z 144, confirming that no modifications occur on the indole core or tetramethylcyclopropyl moiety [1]. This mass spectral fingerprint distinguishes it from its metabolic precursor 5-hydroxy-UR-144 (M29: m/z 328.2279, RT 13.33 min) and the defluorinated XLR-11-derived species [1].

Mass spectrometry Metabolite identification Diagnostic ions Forensic confirmation

Metabolic Pathway Specificity: UR-144 N-pentanoic Acid as Common Terminal Metabolite for UR-144 and XLR-11

UR-144 N-pentanoic acid serves as the common terminal carboxylated metabolite for two distinct synthetic cannabinoid parent compounds: UR-144 (via ω-oxidation of the N-pentyl chain) and XLR-11 (via oxidative defluorination of the 5-fluoropentyl chain followed by carboxylation) [1][2]. Mass spectrometry peak area analysis from human hepatocyte incubations identified UR-144 pentanoic acid among the major metabolites alongside 2′-carboxy-XLR-11 and 5-hydroxy-UR-144 [1]. This dual-pathway convergence provides broader detection coverage than hydroxylated metabolites, which derive only from UR-144.

Metabolism Biotransformation XLR-11 Oxidative defluorination

Primary Application Scenarios for UR-144 N-pentanoic Acid Reference Standard (CAS 1451369-33-7)


Forensic Urine Drug Testing: Confirmatory LC-MS/MS Analysis Following Immunoassay Screening

This compound serves as the definitive analytical target for confirming UR-144 or XLR-11 ingestion in urine samples following positive immunoassay screening results. Validated UHPLC-MS/MS and UHPSFC-MS/MS methods using this metabolite have been deployed in forensic casework since August 2014, achieving LOQs of 0.04-0.4 µg/L with precision ≤20% RSD [1]. The DEA-exempt certified reference material (100 µg/mL in methanol) eliminates regulatory procurement barriers for toxicology laboratories .

ELISA Immunoassay Calibration and Quality Control

UR-144 N-pentanoic acid is the designated calibrator for validated ELISA screening methods targeting UR-144 and XLR-11 use, with a standardized cutoff concentration of 5 ng/mL [1]. The assay using this calibrator achieved 100% accuracy, sensitivity, and specificity against LC-MS/MS confirmation with 90 validation samples [1]. The compound's ≥98% purity formulation as a crystalline solid provides reliable calibration material for high-throughput screening laboratories .

Synthetic Cannabinoid Metabolite Reference Standard for Multi-Analyte Method Development

UR-144 N-pentanoic acid is included in published multi-analyte LC-MS/MS methods covering 13 synthetic cannabinoid metabolites simultaneously, enabling comprehensive synthetic cannabinoid screening panels [1]. The compound's distinct mass spectral fingerprint (m/z 342.2073, RT 12.98 min, product ions m/z 97, 125, 144) provides unambiguous identification in complex biological matrices . Deuterated internal standard (UR-144 N-pentanoic acid metabolite-d5) is commercially available for accurate quantification by isotope dilution mass spectrometry [2].

Clinical Toxicology: Detection of XLR-11 and UR-144 Exposure in Human Matrices

As the common terminal carboxylated metabolite for both UR-144 and XLR-11 via oxidative defluorination and ω-oxidation pathways [1], this compound enables detection of exposure to either synthetic cannabinoid with a single analytical target. The compound is detectable in both serum and urine matrices , making it suitable for emergency toxicology, postmortem analysis, and clinical monitoring applications. Detection has been demonstrated in authentic human urine samples from juvenile populations and in hair samples from suspected XLR-11 users [2][3].

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